Cas no 477567-51-4 (ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate)

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene-based derivative with potential applications in pharmaceutical and organic synthesis. Its structure combines a thiophene core with a 4-methoxybenzamido substituent and an ester functional group, offering versatility as an intermediate in medicinal chemistry. The methoxy group enhances solubility and electronic properties, while the methyl substitution on the thiophene ring may influence steric and metabolic stability. The ethyl ester moiety provides a handle for further functionalization. This compound is of interest in the development of bioactive molecules, particularly in kinase inhibitor research or heterocyclic scaffold modifications. Its well-defined structure allows for precise derivatization in targeted synthetic pathways.
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate structure
477567-51-4 structure
Product name:ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
CAS No:477567-51-4
MF:C16H17NO4S
MW:319.37548327446
CID:5949565
PubChem ID:23827580

ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 5-[(4-methoxybenzoyl)amino]-3-methyl-, ethyl ester
    • AKOS026678727
    • F0882-0773
    • 477567-51-4
    • Oprea1_617239
    • Inchi: 1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18)
    • InChI Key: GFEXCUJGSAHIRM-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(NC(=O)C2=CC=C(OC)C=C2)=CC=1C

Computed Properties

  • Exact Mass: 319.088
  • Monoisotopic Mass: 319.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 92.9A^2

Experimental Properties

  • Density: 1.265±0.06 g/cm3(Predicted)
  • Boiling Point: 400.7±45.0 °C(Predicted)
  • pka: 12.87±0.70(Predicted)

ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0773-2μmol
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0773-10mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0882-0773-20mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-0773-5μmol
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0882-0773-3mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-0773-5mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-0773-10μmol
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-0773-1mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-0773-50mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-0773-15mg
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-51-4 90%+
15mg
$89.0 2023-05-17

ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Related Literature

Additional information on ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

Introduction to Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-51-4)

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-51-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, combines elements of thiophene and benzamide moieties, making it a promising candidate for various applications in drug discovery and material science.

The molecular formula of this compound is C17H17N2O4, reflecting its complex composition. The presence of a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, alongside an amide group attached to a benzene ring with a methoxy substituent, contributes to its unique chemical properties. These structural features make it an interesting subject for further investigation in synthetic chemistry and pharmacological studies.

In recent years, there has been a growing interest in thiophene derivatives due to their potential biological activities. Thiophenes are known for their role in various pharmaceuticals, including antifungal, antiviral, and anticancer agents. The amide and ester functional groups in Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate further enhance its versatility, allowing for diverse modifications and applications.

One of the most compelling aspects of this compound is its potential as a building block in the synthesis of more complex molecules. Researchers have been exploring its utility in creating novel drug candidates that target specific diseases. For instance, the benzamide moiety is known to interact with biological targets in a way that could be beneficial for developing treatments against neurological disorders.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. A notable example is the use of such compounds in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The structural features of Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, particularly the presence of a methylthiophene ring, make it a valuable scaffold for designing molecules with enhanced binding affinity to these kinases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable.

In addition to its pharmaceutical applications, Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has shown promise in material science. Its unique electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune its electronic characteristics through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.

The compound's stability under various conditions is another area of interest. Research has demonstrated that it can maintain its integrity under both acidic and basic environments, suggesting potential applications in industrial processes where harsh conditions are encountered. This stability is crucial for ensuring the compound's efficacy and safety during storage and transportation.

From a regulatory perspective, the handling and use of Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate must comply with established safety protocols to protect researchers and industrial workers. While it does not fall under any hazardous or controlled substance categories, proper ventilation and personal protective equipment (PPE) are recommended during synthesis and handling to minimize exposure risks.

The future prospects of this compound are vast, with ongoing research focusing on expanding its applications across multiple domains. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of new drugs and materials based on thiophene derivatives like this one.

In conclusion, Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-51-4) represents a significant advancement in chemical research with potential implications for medicine and materials science. Its unique structure and versatile properties make it a valuable asset for researchers seeking to develop novel therapeutic agents and advanced materials.

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